molecular formula C8H16O B099959 4,4-Dimethyl-3-hexanone CAS No. 19550-14-2

4,4-Dimethyl-3-hexanone

Cat. No. B099959
CAS RN: 19550-14-2
M. Wt: 128.21 g/mol
InChI Key: YEDJXYBDQSVPFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4,4-Dimethyl-3-hexanone can involve various strategies. For instance, the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was achieved and characterized by multiple spectroscopic techniques, indicating that similar ketones could potentially be synthesized and analyzed using comparable methods . Additionally, the synthesis of polylithiumorganic compounds, such as 3,4-dilithio-2,5-dimethyl-2,4-hexadiene, involves reactions with carbon-centered electrophiles, which could be a strategy for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various experimental and theoretical methods. For example, the molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene was investigated using gas-electron diffraction and ab initio calculations, which could be applied to study the structure of this compound . The molecular structure of 3,4-dimethylenehexa-1,5-diene was determined in the gas phase by electron diffraction, suggesting that similar diene structures can be analyzed to understand their conformation .

Chemical Reactions Analysis

The reactivity of compounds structurally related to this compound can be quite diverse. For instance, 2,5-dimethyl-2,4-hexadiene undergoes dimerization under Lewis acid catalysis, which could imply that this compound may also participate in similar dimerization reactions . Additionally, the base-induced dimerization of 3,7a-dihydro-4,7a-dimethyl-5H-inden-5-one leads to the formation of complex hexacyclic systems, indicating that this compound might also undergo interesting dimerization or polymerization reactions under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on related compounds. For example, the study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones included mass spectrometry, infrared, and proton NMR spectroscopies, which are techniques that could be used to characterize the physical and chemical properties of this compound . The effect of dimethyl substitution on the neurotoxicity of hexanedione derivatives also provides insights into the biological interactions and potential toxicity of similar compounds .

Scientific Research Applications

Catalytic Synthesis and Environmental Applications

Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME) Polyoxymethylene dimethyl ethers (OME3–5) are promising oxygenated fuels that can be utilized in diesel engines with minimal adjustments to the fuel system. They contribute to a significant reduction in hazardous exhaust emissions compared to traditional diesel. Notably, they drastically cut down soot formation due to the absence of C-to-C bonds. Current research emphasizes streamlining the production process by employing simpler reactants, fewer steps, and less energy. There's a strong focus on discovering new reactants, effective catalysts, and more straightforward procedures (Baranowski, Bahmanpour, & Kröcher, 2017).

Health and Biological Studies

Health Benefits of 4,4-Dimethyl Phytosterols Recent studies have revealed that 4,4-dimethyl phytosterols, which possess two methyl groups at the carbon-4 atom, exert a range of beneficial effects on disease prevention. These compounds are particularly influential in the endogenous cannabinoid system (ECS). The review underscores the significance of 4,4-dimethyl phytosterols in disease treatment and prevention and calls for more research to elucidate their interaction with ECS and to pave the way for clinical trials (Zhang et al., 2019).

Alternative Fuel Applications

Dimethyl Ether (DME) in Compression Ignition Engines Dimethyl ether is a compelling alternative to traditional diesel fuel for compression ignition (CI) engines. It's known for its low emissions of NOx, HC, and CO, and notably, its combustion does not produce soot due to its molecular structure. DME also showcases superior atomization and vaporization characteristics compared to conventional diesel. However, the use of DME requires modifications in injector design, fuel feed pump, and high-pressure injection pump. More research is necessary to enhance its calorific value, engine durability, and methods to reduce NOx emissions (Park & Lee, 2014).

Dimethyl Ether as a Next Generation Fuel DME is increasingly viewed as a next-generation fuel that could significantly reduce dependency on petroleum. It stands out for its clean combustion in internal combustion (IC) engines, offering low emissions and high efficiency. The research suggests that DME holds substantial promise for its environmental benefits, efficiency in energy use, and versatility in applications. However, challenges related to its production, infrastructure, transportation, and safety need to be addressed to realize its full potential as an alternative fuel (Semelsberger, Borup, & Greene, 2006).

Safety and Hazards

4,4-Dimethyl-3-hexanone is classified as a flammable liquid (Category 2), and it’s harmful if swallowed (Acute toxicity, Oral Category 4) . It’s also harmful to aquatic life with long-lasting effects . It’s advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

4,4-dimethylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-7(9)8(3,4)6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDJXYBDQSVPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173224
Record name 3-Hexanone, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19550-14-2
Record name 4,4-Dimethyl-3-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexanone, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexanone, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying 4,4-Dimethyl-3-hexanone in the Chenopodium album L. leaf extract?

A1: The identification of this compound, alongside other compounds, in the Chenopodium album L. leaf extract provides insight into the chemical composition of the plant. [] This is important because the extract, particularly the n-hexane fraction containing this compound, demonstrated antifungal activity against Aspergillus terreus. [] Further research is needed to determine if this compound contributes to this antifungal activity directly or if its presence is indicative of other bioactive compounds.

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